molecular formula C20H17N3O4 B2569613 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1171067-22-3

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2569613
CAS RN: 1171067-22-3
M. Wt: 363.373
InChI Key: UXIBNQRBILPWMT-UHFFFAOYSA-N
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Description

This compound is a derivative of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one . It has been evaluated for its anticonvulsant activities .


Synthesis Analysis

The compound was synthesized as part of a series of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives . The synthesis involved the use of chemicals including benzo-[d][1,3]-dioxole carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to a 1,2,4-oxadiazol-5-yl group, which is further attached to a 1-(p-tolyl)pyrrolidin-2-one group .


Chemical Reactions Analysis

The compound has been evaluated for its anticonvulsant activities . In the preliminary screening, it showed promising anticonvulsant activities in the MES model .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study detailed the synthesis of novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation process. The biological activity of these compounds was predicted using the PASS method, indicating potential therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).

Organic Light-Emitting Diodes (OLEDs)

Research on pyridine- and oxadiazole-containing materials, such as PDPyDP, explored their use as hole-blocking layers in OLEDs, demonstrating improved device efficiency. This study highlights the role of oxadiazole derivatives in enhancing the performance of electronic devices (Wang et al., 2001).

Antimicrobial and Antitubercular Agents

Several compounds, including oxadiazole, triazole, and pyrrole derivatives synthesized from 4-pyrrol-1-yl benzoic acid hydrazide analogs, exhibited promising antibacterial and antitubercular activities. This suggests their potential as novel therapeutic agents against bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Anticancer Activity

Another study focused on the synthesis of pyridine-3-carbonitrile derivatives, including those with the benzo[d][1,3]dioxol-5-yl group, and evaluated their anticancer activity against human breast cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).

Antioxidant Activity

Research on benzothiazoles and related derivatives, including those with oxadiazole moieties, revealed potent antioxidant activities. These findings indicate the potential of such compounds in developing antioxidant therapies or supplements (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).

Future Directions

The compound’s promising anticonvulsant activities suggest that it could be further developed as a potential drug for treating epilepsy . Its mechanism of action, specifically its inhibition of the Na v 1.1 channel, provides new insights for the development of small-molecule activators targeting specifically Na v 1.1 channels .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-2-5-15(6-3-12)23-10-14(9-18(23)24)20-21-19(22-27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIBNQRBILPWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one

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